molecular formula C19H24N4 B2842842 2,5-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 862208-41-1

2,5-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2842842
CAS No.: 862208-41-1
M. Wt: 308.429
InChI Key: QNLJXPAPGPZYMC-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or copper, may be used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

2,5-Dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine: Similar in structure but lacks the N-pentyl group.

    5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine: Another related compound with slight structural variations.

Uniqueness

2,5-Dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the N-pentyl group, which can influence its chemical properties and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its solubility and stability .

Properties

IUPAC Name

2,5-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-4-5-9-12-20-17-13-14(2)21-19-18(15(3)22-23(17)19)16-10-7-6-8-11-16/h6-8,10-11,13,20H,4-5,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLJXPAPGPZYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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